4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C29H24BrN3O5 and its molecular weight is 574.4g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by recent research findings.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Quinoline moiety : Known for various pharmacological effects.
- Pyrazole ring : Associated with anti-inflammatory and analgesic properties.
- Oxobutanoic acid : Plays a role in metabolic pathways and enzyme interactions.
Antimicrobial Activity
Research has shown that derivatives of 4-oxobutanoic acid exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated:
- Antifungal Activity : Certain derivatives showed inhibition rates of up to 96.5% against Aspergillus fumigatus and 93.7% against Helminthosporium sativum .
- Bacterial Inhibition : Compounds derived from similar structures have shown effective growth inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with varying degrees of effectiveness .
Compound | Target Organism | Inhibition Rate (%) |
---|---|---|
2 | Aspergillus fumigatus | 96.5 |
6 | Helminthosporium sativum | 93.7 |
3 | Bacillus subtilis | 37.6 |
4 | Pseudomonas aeruginosa | 33.2 |
Anticancer Activity
The compound has been evaluated for its anticancer potential through cytotoxicity assays:
- Cytotoxicity Assays : The compound's derivatives exhibited GI50 values ranging from 19 to 33 nM, indicating high potency against various cancer cell lines .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activities:
- Tyrosinase Inhibition : Related compounds showed moderate inhibitory effects on tyrosinase, with IC50 values ranging from 102.3 to 244.1 μM . This suggests potential applications in skin whitening and treatment of hyperpigmentation.
Case Studies
A notable study investigated the mechanism of action of a structurally similar compound that selectively inhibited NMDA receptors, demonstrating a potential pathway for neuroprotective effects . The selectivity for specific receptor subunits indicates that similar mechanisms may apply to the target compound.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications on the quinoline and pyrazole rings have been shown to enhance potency and selectivity against specific biological targets.
Properties
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrN3O5/c1-38-20-10-7-17(8-11-20)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(18-5-3-2-4-6-18)21-15-19(30)9-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTQWFZEEBTPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.